Methyl 4-(piperazin-1-yl)butanoate dihydrochloride is a chemical compound that serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals. This compound is characterized by its molecular formula and a molecular weight of approximately 259.17 g/mol. It is often utilized in the synthesis of piperazine-based drugs, which are known for their diverse biological activities, including potential applications in treating neurological and psychiatric disorders.
The compound can be sourced from various chemical suppliers and is produced through synthetic methods that involve the esterification of 4-(piperazin-1-yl)butanoic acid with methanol, followed by treatment with hydrochloric acid to form the dihydrochloride salt.
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride falls under the category of organic compounds, specifically classified as an ester due to the presence of the ester functional group. It also contains a piperazine moiety, which is a common structural feature in many pharmaceutical agents.
The synthesis of methyl 4-(piperazin-1-yl)butanoate dihydrochloride typically involves two main steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and maintain consistent reaction conditions. Nanofiltration membranes are also utilized for purification purposes, ensuring high purity levels in the final product.
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride features a piperazine ring connected to a butanoate chain, with a methyl ester functional group. Its structural representation can be described using various notations:
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)3-2-6-11-7-4-10-5-8-11;;/h10H,2-8H2,1H3;2*1H
COC(=O)CCCN1CCNCC1.Cl.Cl
Property | Value |
---|---|
CAS Number | 1369391-35-4 |
Molecular Formula | C9H20Cl2N2O2 |
Molecular Weight | 259.17 g/mol |
Purity | ≥95% |
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride can undergo several types of chemical reactions:
The reactions yield various products such as N-oxides from oxidation, secondary amines from reduction, and alkylated or acylated derivatives from substitution reactions.
The mechanism of action for methyl 4-(piperazin-1-yl)butanoate dihydrochloride primarily revolves around its interactions within biological systems. It acts as an intermediate in synthesizing compounds that modulate neurotransmitter systems, particularly those involved in psychiatric and neurological functions.
Research indicates that derivatives containing piperazine structures often exhibit binding affinity to serotonin and dopamine receptors, which are crucial in regulating mood and behavior . The specific mechanisms can vary based on structural modifications made to the piperazine moiety.
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride typically appears as a crystalline solid under standard conditions. Its melting point and solubility characteristics are critical for its application in pharmaceutical formulations.
The compound is stable under normal laboratory conditions but may react with strong oxidizing agents or bases. Its solubility in water is enhanced due to the presence of hydrochloride groups, making it suitable for various aqueous applications.
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride has several scientific uses:
This comprehensive analysis highlights the significance of methyl 4-(piperazin-1-yl)butanoate dihydrochloride within both synthetic chemistry and medicinal research contexts.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5